![molecular formula C6H5BrN4 B8662530 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8662530.png)
3-Bromopyrazolo[1,5-a]pyrimidin-2-amine
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Description
3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the most notable applications of 3-bromopyrazolo[1,5-a]pyrimidin-2-amine is its potential as an anticancer agent. Various studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against a range of cancer cell lines.
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and cellular signaling pathways associated with cancer progression .
- Case Studies : In vitro studies have reported that this compound derivatives exhibit potent activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) using assays like MTT for evaluating cell viability .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. Several derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria.
- Antibacterial Activity : Studies indicate that certain derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications at specific positions enhance their efficacy against these pathogens .
- Case Studies : In one study, a series of brominated pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antimicrobial properties, revealing promising results against various bacterial strains with some compounds exhibiting activity comparable to standard antibiotics .
Photophysical Properties and Material Science Applications
The unique photophysical properties of this compound make it an attractive candidate for applications in material science.
- Fluorescent Properties : The compound has been explored as a potential fluorophore for bioimaging applications due to its ability to emit fluorescence upon excitation. This property allows for its use in cellular imaging, particularly in distinguishing between cancerous and normal cells based on lipid droplet accumulation .
- Case Studies : Recent advancements have shown that pyrazolo[1,5-a]pyrimidine derivatives can be utilized in the development of sensors for ionic or molecular detection, further expanding their applicability in analytical chemistry and environmental monitoring .
Synthetic Versatility
The synthesis of this compound and its derivatives has been extensively studied, leading to the development of various synthetic methodologies.
- Synthesis Techniques : Methods such as microwave-assisted synthesis and Suzuki-Miyaura cross-coupling reactions have been employed to produce these compounds efficiently. These techniques not only enhance yield but also allow for the introduction of diverse functional groups that can modify biological activity .
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-5(8)10-11-3-1-2-9-6(4)11/h1-3H,(H2,8,10) |
InChI Key |
HCROUMCXDYEUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)N)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.